molecular formula C23H28F3N5O3 B11497807 2-(4-benzylpiperazin-1-yl)-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)acetamide

2-(4-benzylpiperazin-1-yl)-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)acetamide

Cat. No.: B11497807
M. Wt: 479.5 g/mol
InChI Key: BVRPFQZAGRADPW-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzyl group and an acetamide moiety linked to a nitro-trifluoromethylphenyl group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)acetamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acetamide Formation: The benzylpiperazine is reacted with acetic anhydride to form the acetamide derivative.

    Coupling with Nitro-trifluoromethylphenyl Group: The final step involves coupling the acetamide derivative with 2-nitro-4-(trifluoromethyl)aniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl or aryl halides, sodium hydride (NaH).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzylpiperazine derivatives.

    Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Chemistry: Its derivatives are explored for use in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzylpiperazin-1-yl)isonicotinonitrile: Similar piperazine structure but with a different functional group.

    4-Amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile: Similar piperazine structure with an amino group.

Uniqueness

2-(4-Benzylpiperazin-1-yl)-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)acetamide is unique due to the presence of the nitro-trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C23H28F3N5O3

Molecular Weight

479.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[3-[2-nitro-4-(trifluoromethyl)anilino]propyl]acetamide

InChI

InChI=1S/C23H28F3N5O3/c24-23(25,26)19-7-8-20(21(15-19)31(33)34)27-9-4-10-28-22(32)17-30-13-11-29(12-14-30)16-18-5-2-1-3-6-18/h1-3,5-8,15,27H,4,9-14,16-17H2,(H,28,32)

InChI Key

BVRPFQZAGRADPW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NCCCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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